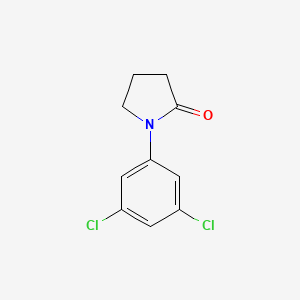

1-(3,5-Dichlorophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c11-7-4-8(12)6-9(5-7)13-3-1-2-10(13)14/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYWMVJDQVSZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 1 3,5 Dichlorophenyl Pyrrolidin 2 One Analogues

Influence of N-Aryl Substituents on Biological Activity

The N-aryl group, specifically the 3,5-dichlorophenyl moiety, is a critical component for the biological activity of this class of compounds. Alterations to the substitution pattern and the nature of the substituents on this phenyl ring can lead to significant changes in efficacy.

Research into a series of N-phenylpyrrolidin-2-one derivatives has elucidated the specific requirements for potent fungicidal activity, particularly against grey mould (Botrytis cinerea). The substitution on the phenyl ring is a key determinant of this activity. For instance, introducing a single chlorine atom at the 3-position or the 4-position results in moderate activity. However, the presence of two chlorine atoms at the 3rd and 5th positions, as seen in the parent compound, confers the highest level of fungicidal potency.

Moving one of the chlorine atoms from the 3,5-positions to the 2,5- or 3,4-positions leads to a marked decrease in activity. This highlights the stringent steric and electronic requirements of the target receptor or enzyme. The introduction of other substituents, such as a methyl group, in combination with chlorine (e.g., 3-methyl-4-chloro or 3-chloro-4-methyl) also fails to enhance activity, suggesting that dichlorination at the 3 and 5 positions is the optimal arrangement.

| Compound No. | N-Aryl Substituent | % Disease Control (Botrytis cinerea) |

| 1 | 3,5-dichloro | 100 |

| 2 | 3-chloro | 80 |

| 3 | 4-chloro | 80 |

| 4 | 2,5-dichloro | 50 |

| 5 | 3,4-dichloro | 50 |

| 6 | 3-methyl-4-chloro | 50 |

| 7 | 3-chloro-4-methyl | 0 |

Impact of Pyrrolidin-2-one Ring Substitutions on Pharmacological Profiles

Studies have shown that substituting the pyrrolidin-2-one ring with one or two methyl groups can maintain or in some cases slightly alter the high fungicidal activity. For example, placing a methyl group at the 5-position of the ring in the 1-(3,5-dichlorophenyl) analogue results in a compound that retains 100% efficacy against Botrytis cinerea. Similarly, the introduction of two methyl groups at the 5-position also yields a highly active compound.

However, the position of the substituent is critical. While substitution at the 5-position is well-tolerated, modifications at other positions may lead to a reduction in activity. The size and nature of the substituent are also important; larger or more polar groups may introduce unfavorable steric or electronic interactions that disrupt binding to the biological target. This indicates that while the core pyrrolidin-2-one structure is essential, the periphery of the ring can be fine-tuned to optimize activity.

| Compound No. | N-Aryl Substituent | Pyrrolidin-2-one Substituent | % Disease Control (Botrytis cinerea) |

| 1 | 3,5-dichloro | None | 100 |

| 8 | 3,5-dichloro | 5-methyl | 100 |

| 9 | 3,5-dichloro | 5,5-dimethyl | 100 |

| 10 | 3,5-dichloro | 3-methyl | 80 |

Dichlorophenyl Group as a Key Pharmacophore Element

The 3,5-dichlorophenyl group is consistently identified as a key pharmacophore element in a variety of biologically active compounds, extending beyond pyrrolidin-2-one analogues. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity.

In the context of fungicides, the 3,5-dichloro substitution pattern is a recurring motif in several commercial products. For example, the fungicide Vinclozolin, which contains a 3,5-dichlorophenyl group attached to an oxazolidine-2,4-dione ring, is known for its effectiveness against a range of fungal pathogens. Similarly, Iprodione features a 3,5-dichlorophenyl group linked to a hydantoin (B18101) ring. The consistent appearance of this moiety across different heterocyclic scaffolds underscores its fundamental importance for fungicidal action.

Correlations between Molecular Structure and Observed Biological Effects

The observed biological effects of 1-(3,5-Dichlorophenyl)pyrrolidin-2-one analogues are a direct consequence of their molecular structure. Correlations can be drawn between specific structural features and the resulting fungicidal potency.

Electronic Effects: The electron-withdrawing nature of the chlorine atoms on the phenyl ring is a critical feature. This electronic pull can affect the reactivity and binding affinity of the entire molecule. For instance, it can influence the partial charge on the nitrogen atom of the pyrrolidin-2-one ring, which may be involved in crucial interactions with the biological target. The fungicidal data shows that replacing chlorine with a methyl group, which is electron-donating, is detrimental to activity, reinforcing the importance of the electronic contribution of the halogen substituents.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Binding

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Molecular docking simulations have been employed to understand how 1-(3,5-Dichlorophenyl)pyrrolidin-2-one interacts with protein targets at the atomic level. In studies investigating inhibitors of the Mcl-1/Noxa protein-protein interaction, which is a target in cancer therapy, this compound was identified as a potential modulator. researchgate.net The simulations revealed specific interactions between the compound and key amino acid residues within the protein's binding site.

The aromatic dichlorophenyl group of the compound forms significant contacts with Phenylalanine 270 (Phe270) in the P2 pocket and Phenylalanine 228 (Phe228) in the P3 pocket of the Mcl-1 protein. researchgate.net Additionally, interactions with Arginine 263 (Arg263) were observed, occurring either through a water-bridged interaction or direct hydrogen bonding. researchgate.net These interactions are crucial for anchoring the ligand within the binding site and are believed to be key to its inhibitory activity.

Table 1: Key Ligand-Protein Interactions for this compound with Mcl-1

| Interacting Residue | Protein Pocket | Type of Interaction |

|---|---|---|

| Phe270 | P2 | Aromatic Contact |

| Phe228 | P3 | Aromatic Contact |

Beyond identifying key interactions, docking simulations also predict the binding pose—the specific conformation and orientation of the ligand in the protein's active site—and estimate the binding affinity. For this compound, induced fit docking models predicted that the compound binds effectively within the P2 and P3 pockets of the Mcl-1 protein. researchgate.net The predicted poses were consistently among the lowest energy conformations, suggesting a stable and favorable binding event. researchgate.net While specific quantitative binding affinity values (e.g., in kcal/mol) from these initial in silico models are not always detailed, the quality and nature of the predicted interactions suggest a significant affinity for the target. researchgate.net The accurate prediction of a ligand's binding mode is a critical step in structure-based drug discovery. nih.gov

Structure-Based Drug Design Initiatives

The insights gained from molecular docking studies form the foundation for structure-based drug design (SBDD). SBDD involves using the three-dimensional structure of the target protein to design novel, more potent, or more selective inhibitors. mdpi.com For compounds like this compound, the docking pose highlights the essential pharmacophoric features and their spatial arrangement. This information allows medicinal chemists to rationally modify the compound's structure to enhance its interactions with the target. For instance, modifications to the dichlorophenyl ring or the pyrrolidinone core could be explored to optimize the contacts with residues like Phe228, Phe270, and Arg263, potentially leading to derivatives with improved binding affinity and biological activity. researchgate.net This approach has been successfully used in the development of other pyrrolidine (B122466) derivatives, such as factor Xa inhibitors. nih.gov

In Silico Prediction of Biological Activities

Computational tools are widely used to predict the potential biological activities and pharmacokinetic properties of novel compounds before their synthesis, a process known as in silico prediction. This approach helps in prioritizing candidates for further development. For scaffolds related to this compound, various computational models can be applied. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models, for example, can estimate properties like gastrointestinal absorption and blood-brain barrier permeability. bohrium.com Other methods, such as those using artificial neural networks, can predict activity against specific targets based on simple molecular descriptors derived from the compound's structure. nih.gov These predictive models help to identify potential liabilities and guide the design of compounds with more favorable drug-like properties.

Conformational Analysis and Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, conformational analysis and molecular dynamics (MD) simulations offer a more dynamic and realistic view. Conformational analysis investigates the different spatial arrangements (conformations) that a molecule can adopt and their relative energies. nih.gov This is crucial because a molecule's biological activity often depends on its ability to adopt a specific conformation that is complementary to the target's binding site. nih.gov

Molecular dynamics simulations simulate the movements and interactions of atoms and molecules over time. An MD simulation of the this compound-protein complex could reveal the stability of the binding pose predicted by docking, the flexibility of key interacting residues, and the role of solvent molecules in the binding event. researchgate.net Such simulations are integral to refining drug design protocols, as they provide a deeper understanding of the dynamic behavior of the ligand within the binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov A QSAR model is developed by correlating variations in the biological activity of compounds with changes in their molecular descriptors (physicochemical properties or structural features). mdpi.com

For a series of derivatives of this compound, a QSAR model could be developed once sufficient experimental activity data is available. This model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the synthetic efforts toward more potent compounds. nih.gov The development of a robust QSAR model relies on selecting appropriate descriptors and statistical methods, such as multiple linear regression (MLR) or machine learning algorithms. nih.govmdpi.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one |

Advanced Analytical Methodologies in Research on 1 3,5 Dichlorophenyl Pyrrolidin 2 One

Chromatographic Techniques for Enantioseparation and Purity Assessment

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred method for the separation of enantiomers in the pharmaceutical industry. researchgate.net This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to traditional High-Performance Liquid Chromatography (HPLC). chromatographyonline.comnih.gov

In the context of 1-(3,5-Dichlorophenyl)pyrrolidin-2-one, which possesses a chiral center at the C5 position of the pyrrolidinone ring, SFC is the ideal technique for resolving its (R)- and (S)-enantiomers. The separation is achieved on a chiral stationary phase (CSP), which interacts stereoselectively with the enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) with tris(3,5-dimethylphenylcarbamate) selectors, are among the most successful and widely used for a broad range of chiral compounds. chromatographyonline.comnih.gov

Method development in chiral SFC typically involves screening a variety of columns and mobile phase modifiers (co-solvents) like methanol (B129727) or ethanol (B145695) to achieve optimal separation (resolution). researchgate.net The use of SFC is not only efficient but also aligns with green chemistry principles due to the significant reduction in the use of organic solvents. researchgate.net

| Parameter | Condition | Purpose |

|---|---|---|

| Columns (CSPs) | Amylose tris(3,5-dimethylphenylcarbamate); Cellulose tris(3,5-dimethylphenylcarbamate) | To provide a chiral environment for differential interaction with enantiomers. |

| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol, Ethanol) | To elute the compound from the column; the modifier adjusts solvent strength and improves peak shape. |

| Modifier Gradient | 5% to 40% over 5-10 minutes | To find the optimal mobile phase composition for resolution. |

| Flow Rate | 2-4 mL/min | Enables rapid analysis times due to the low viscosity of the mobile phase. nih.gov |

| Back Pressure | 150 bar | To maintain CO₂ in its supercritical state. |

| Temperature | 40 °C | To ensure reproducibility and influence separation selectivity. |

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for assessing the purity of chemical compounds and quantifying impurities. researchgate.netpensoft.net For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed and validated to ensure that a synthesized batch meets the required quality specifications. researchgate.net

In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, using a polar mobile phase. researchgate.net The mobile phase usually consists of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. By running a gradient, where the proportion of the organic solvent is increased over time, compounds are eluted based on their hydrophobicity. The purity of the this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. The method must be validated for parameters such as linearity, precision, accuracy, and specificity according to established guidelines. researchgate.net

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecyl), 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, increase to 95% B over 15 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection (UV) | 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. uobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of a molecule. A full structural assignment of this compound requires a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). mdpi.com

¹H NMR: This experiment identifies all the unique proton environments in the molecule. For this compound, one would expect to see distinct signals for the protons on the dichlorophenyl ring and the three sets of methylene (B1212753) protons (-CH₂-) in the pyrrolidinone ring. The chemical shift (δ) of these signals, their integration (area under the peak), and their splitting patterns (multiplicity) reveal their electronic environment and neighboring protons.

¹³C NMR: This experiment identifies all the unique carbon environments. The spectrum would show signals for the aromatic carbons (including those bonded to chlorine), the carbonyl carbon (C=O) of the amide, and the aliphatic carbons of the pyrrolidinone ring. researchgate.net

2D NMR (HSQC/HMBC): These experiments establish connectivity. HSQC correlates each proton signal with the carbon signal to which it is directly attached. HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular structure and confirming the attachment of the dichlorophenyl ring to the nitrogen of the pyrrolidinone ring. mdpi.com

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H) |

|---|---|---|---|

| Pyrrolidinone C3-H₂ | ¹H | ~2.2 - 2.4 | Triplet |

| Pyrrolidinone C4-H₂ | ¹H | ~2.6 - 2.8 | Quintet |

| Pyrrolidinone C5-H₂ | ¹H | ~3.8 - 4.0 | Triplet |

| Aromatic C2'-H / C6'-H | ¹H | ~7.5 - 7.7 | Doublet |

| Aromatic C4'-H | ¹H | ~7.3 - 7.5 | Triplet |

| Pyrrolidinone C=O (C2) | ¹³C | ~175 | N/A |

| Pyrrolidinone C3, C4, C5 | ¹³C | ~20 - 50 | N/A |

| Aromatic C (C-H) | ¹³C | ~120 - 130 | N/A |

| Aromatic C (C-Cl, C-N) | ¹³C | ~135 - 145 | N/A |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used both to confirm the molecular weight of a final product and to monitor the progress of a chemical reaction in real-time. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confirmation of the elemental composition of this compound.

During synthesis, MS can be coupled to the reaction vessel to monitor the disappearance of starting materials and the appearance of the desired product. This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, time, and catalyst loading.

Upon completion of the synthesis, the compound is analyzed to find its molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺). The isotopic pattern of this peak is also characteristic, as the presence of two chlorine atoms will result in a distinctive pattern of [M]⁺, [M+2]⁺, and [M+4]⁺ peaks due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Analysis of the fragmentation pattern can further support the proposed structure. researchgate.net

| Ion | Description | Expected m/z (for ³⁵Cl) |

|---|---|---|

| [M]⁺ | Molecular Ion | 245.01 |

| [M+H]⁺ | Protonated Molecule | 246.01 |

| Isotopic Peaks | Due to presence of two Chlorine atoms | Distinctive [M]⁺, [M+2]⁺, [M+4]⁺ pattern |

| Fragment 1 | Loss of C=O group | 217.01 |

| Fragment 2 | Dichlorophenyl cation | 145.97 |

Infrared (IR) Spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation by a sample at different wavelengths. Specific bonds within a molecule vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs.

An IR spectrum of this compound would provide clear evidence for its key structural features. The most prominent absorption would be from the carbonyl (C=O) stretching of the tertiary amide (lactam) group. Other characteristic absorptions would confirm the presence of the aromatic ring, the C-N bond, and the C-Cl bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Amide C=O (Lactam) | Stretch | 1700 - 1660 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| C-N | Stretch | 1350 - 1200 | Medium |

| C-Cl | Stretch | 800 - 600 | Strong |

Future Research Directions and Therapeutic Potential of 1 3,5 Dichlorophenyl Pyrrolidin 2 One and Its Scaffolds

Exploration of Novel Derivatives and Substitutions

The exploration of novel derivatives from the pyrrolidin-2-one scaffold is a key area of ongoing research, aimed at discovering compounds with enhanced biological activity and specificity. The pyrrolidine (B122466) ring's non-planar structure, a property known as "pseudorotation," provides a three-dimensional framework that is advantageous for creating molecules that can effectively interact with biological targets. researchgate.netresearchgate.net

Recent studies on analogous structures, such as 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl variant, demonstrate the potential of this scaffold. nih.gov By synthesizing a library of derivatives through modifications at the 3-position of the pyrrolidinone ring, researchers have identified compounds with significant antimicrobial and anticancer properties. nih.gov For instance, the introduction of specific heterocyclic moieties like 5-fluorobenzimidazole or hydrazone groups has yielded derivatives with potent activity against multidrug-resistant pathogens and human cancer cell lines. nih.gov

One study found that a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent was highly active in an A549 human pulmonary cancer cell culture model. nih.gov Another derivative, a hydrazone bearing a 5-nitrothien-2-yl moiety, showed promising activity against multidrug-resistant C. auris isolates and azole-resistant A. fumigatus strains. nih.gov These findings underscore the importance of structure-activity relationship (SAR) studies, which systematically investigate how different chemical substituents influence a compound's biological activity. nih.govnih.gov The goal of such explorations is to optimize the lead compound for improved potency and selectivity.

Table 1: Bioactivity of Selected 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine Derivatives

| Derivative Moiety | Target | Observed Activity | Reference |

|---|---|---|---|

| 5-Fluorobenzimidazole | A549 Human Lung Cancer Cells | Highest anticancer activity in the tested series. | nih.gov |

| Hydrazone with 5-nitrothien-2-yl fragment | Drug-Resistant Fungi (e.g., C. auris) | Promising activity with a MIC of 16 µg/mL against tested isolates. | nih.gov |

| Hydrazone with thien-2-yl fragment | Methicillin-Resistant S. aureus (MRSA) | Two-fold stronger activity than clindamycin (B1669177) against MRSA TCH 1516. | nih.gov |

Multi-Targeted Ligand Design

The traditional "one molecule, one target" approach in drug discovery is often insufficient for treating complex multifactorial diseases like cancer and neurodegenerative disorders. bohrium.comnews-medical.netsaintjohnscancer.org Consequently, the paradigm is shifting towards the design of multi-targeted ligands—single molecules engineered to interact with multiple biological targets simultaneously. bohrium.comebi.ac.uk The pyrrolidin-2-one scaffold is an excellent framework for this approach due to its chemical tractability and ability to be functionalized with various pharmacophores. nih.gov

For instance, in the context of neuroinflammation, which plays a role in neurodegenerative diseases, derivatives of the related pyrrolidine-2,5-dione scaffold have been designed as dual inhibitors of key enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). bohrium.comebi.ac.uk This strategy aims to achieve a broader anti-inflammatory effect. Similarly, pyrrolidin-2-one derivatives can be designed to target multiple pathways implicated in cancer progression, such as inhibiting different protein kinases or targeting both cancer cells and their microenvironment. rdd.edu.iq The development of IDO1 inhibitors for cancer, which show potential for treating Alzheimer's disease, highlights the crossover potential of targeting fundamental cellular pathways. news-medical.net The design of such multi-targeted agents requires a deep understanding of the pathophysiology of the disease to select appropriate targets that will yield a synergistic therapeutic effect.

Development of Pyrrolidin-2-one Scaffolds in Material Science and Biotechnology

The utility of the pyrrolidin-2-one structure extends beyond pharmaceuticals into material science and biotechnology. The lactam ring of 2-pyrrolidone can undergo ring-opening polymerization in the presence of a base to form polypyrrolidone, also known as Nylon 4. chemicalbook.com This polymer has potential applications as a textile fiber, a film-forming material, and a molding compound. chemicalbook.comchemicalbook.com

Furthermore, derivatives like N-vinyl-2-pyrrolidone (NVP) are important monomers used to create a variety of polymers with significant commercial and biomedical applications. rdd.edu.iqontosight.ai Copolymers of NVP are noted for their biocompatibility and are used in adhesives, coatings, and various pharmaceutical and cosmetic formulations. ontosight.ai In biotechnology, the pyrrolidin-2-one scaffold can be incorporated into larger molecular structures to create specialized biomaterials or as ligands for affinity chromatography. The inherent polarity and solvent properties of the 2-pyrrolidone core also make it a useful component in various industrial formulations, including as a plasticizer and coalescing agent for emulsion coatings. chemicalbook.com

Advancements in Synthetic Methodologies

The growing interest in 1-(3,5-dichlorophenyl)pyrrolidin-2-one and its derivatives has spurred the development of more efficient and versatile synthetic methods. While traditional synthesis often involves the condensation of γ-butyrolactone with an appropriate primary amine at high temperatures, modern organic chemistry offers more sophisticated and milder alternatives. rdd.edu.iq

Advanced methodologies provide greater control over the chemical structure and stereochemistry of the final product. Key modern approaches include:

Palladium-Catalyzed Reactions : Techniques like palladium-catalyzed carboamination allow for the stereoselective synthesis of N-aryl pyrrolidines by coupling γ-N-arylamino alkenes with aryl or vinyl bromides. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis : NHC-catalyzed radical tandem cyclization offers a transition-metal-free method for constructing highly functionalized 2-pyrrolidinone (B116388) rings with broad substrate scope and high efficiency. rsc.org

Iridium-Catalyzed Reductive Amination : This method enables the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines under mild conditions, showcasing high potential for industrial application. nih.gov

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing synthesis time, cost, and waste. tandfonline.com Various MCRs have been developed for the synthesis of complex pyrrolidine derivatives. tandfonline.com

Asymmetric Synthesis : To control the stereochemistry of the final products, which is crucial for biological activity, enantioselective methods are employed. This includes the use of chiral catalysts and auxiliaries to produce specific stereoisomers. researchgate.netmdpi.com

These advanced synthetic strategies enable chemists to create diverse libraries of this compound derivatives with precise control over their molecular architecture, facilitating the exploration of their therapeutic potential. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-(3,5-Dichlorophenyl)pyrrolidin-2-one, and how are intermediates characterized?

A base-assisted cyclization strategy is commonly employed for pyrrolidinone derivatives. For example, substituted pyrrolidinones can be synthesized via cyclization of hydroxy-pyrrolidinone precursors with aryl amines or phenols under basic conditions. Key intermediates (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one) are characterized using , , FTIR, and HRMS to confirm regiochemistry and purity . Solvent selection (e.g., THF, methanol) and reaction temperature (e.g., 0°C to reflux) critically influence yield and byproduct formation.

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

Multinuclear NMR spectroscopy (, , ) is essential for confirming the presence of the dichlorophenyl group and pyrrolidinone ring. FTIR identifies carbonyl stretches (~1700–1750 cm) and C-Cl vibrations (~550–650 cm). HRMS provides exact mass verification, while melting point analysis (e.g., 138–211°C ranges for analogous compounds) assesses purity . X-ray crystallography may resolve ambiguities in stereochemistry if single crystals are obtainable .

Q. What safety protocols are recommended for handling this compound?

Referencing MSDS data for structurally related dichlorophenyl compounds, researchers should use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid inhalation/skin contact. Waste disposal must follow halogenated organic compound guidelines. Toxicity data for analogs (e.g., N-(3,5-dichlorophenyl)succinimide) suggest moderate oral toxicity (rat LD: 1250 mg/kg) and potential carcinogenicity, warranting strict exposure controls .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations model electron density distribution, identifying reactive sites. For example, the pyrrolidinone carbonyl is electrophilic, while the dichlorophenyl ring may undergo halogen-directed coupling (e.g., Suzuki-Miyaura). Solvent effects (polar aprotic vs. protic) on reaction pathways can be simulated using COSMO-RS . Experimental validation via kinetic studies (e.g., monitoring substituent effects on reaction rates) is critical .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from purity variations or assay conditions. Implement orthogonal validation:

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) and LC-MS to detect impurities (e.g., unreacted dichlorophenyl precursors) .

- Assay standardization : Compare results across cell lines (e.g., HEK293 vs. HeLa) with controlled ROS levels, pH, and incubation times .

Q. How does the compound’s crystal packing influence its physicochemical properties?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C-Cl···π contacts, hydrogen bonding) that affect solubility and melting points. For example, dichlorophenyl analogs exhibit layered packing due to halogen bonding, reducing solubility in polar solvents. Thermal gravimetric analysis (TGA) correlates decomposition temperatures (~265°C) with structural stability .

Q. What mechanistic insights explain its role in catalytic or photochemical reactions?

The dichlorophenyl group can act as an electron-withdrawing ligand in metal complexes (e.g., Pd-catalyzed cross-couplings). UV-Vis spectroscopy tracks π→π* transitions (~270–300 nm) for photostability assessments. Transient absorption spectroscopy may identify reactive intermediates (e.g., triplet states) in photoinduced reactions .

Q. How are structure-activity relationships (SARs) explored for this compound in drug discovery?

- Substituent variation : Replace the dichlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess halogen/electron effects on target binding .

- Ring modification : Compare pyrrolidinone with piperidinone or lactam derivatives to evaluate ring size impact on bioactivity .

- In vitro assays : Test derivatives against kinase or protease targets using fluorescence polarization or SPR binding assays .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., base strength, solvent polarity) .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in repositories like Zenodo for peer validation.

- Ethical Compliance : Adhere to OECD guidelines for toxicity testing if the compound is screened for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.